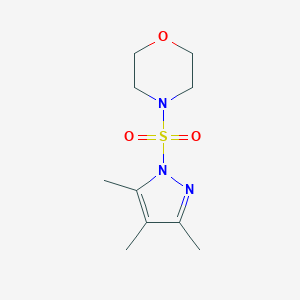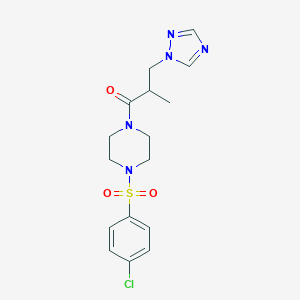
1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction of a suitable diamine with a dihalide . The triazole ring could be formed through a cyclization reaction involving an azide and an alkyne . The sulfonyl group could be introduced through a sulfonation reaction . The ketone group could be introduced through an oxidation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring and the triazole ring would add cyclic structure to the molecule, while the sulfonyl and ketone groups would add polarity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The piperazine ring could undergo reactions at the nitrogen atoms, the triazole ring could undergo reactions at the carbon or nitrogen atoms, the sulfonyl group could undergo reactions at the sulfur or oxygen atoms, and the ketone group could undergo reactions at the carbon or oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and ketone groups would likely make the compound polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Anticancer Agent Development
The presence of the 1,2,4-triazole moiety is significant in medicinal chemistry, particularly in anticancer drug design. Compounds with this structure have been evaluated for their cytotoxic activities against various human cancer cell lines . The ability to form hydrogen bonds with different targets can improve pharmacokinetics and pharmacological properties, making this compound a valuable scaffold for developing new anticancer agents.
Aromatase Inhibition
Molecular docking studies suggest that derivatives of 1,2,4-triazole can bind to the aromatase enzyme, which is a potential target for breast cancer therapy . The compound’s structural components allow it to interact with the enzyme’s binding pocket, potentially inhibiting its activity and affecting estrogen production, which is crucial in some breast cancer types.
Selective Toxicity Studies
Research indicates that some 1,2,4-triazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells . This selectivity is paramount in chemotherapy, where minimizing harm to healthy cells is a significant concern. The compound could be used to study the mechanisms behind selective toxicity and improve the safety profile of anticancer drugs.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O3S/c1-13(10-21-12-18-11-19-21)16(23)20-6-8-22(9-7-20)26(24,25)15-4-2-14(17)3-5-15/h2-5,11-13H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONHWQLNBAISW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

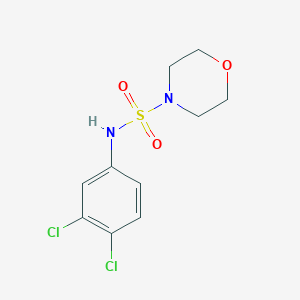

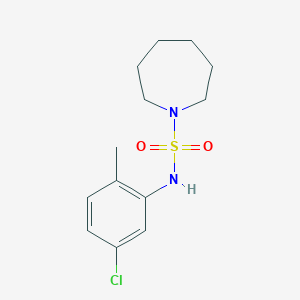
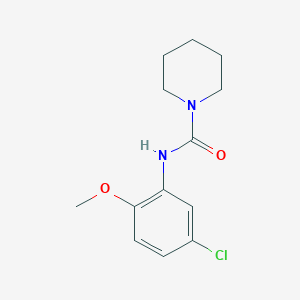

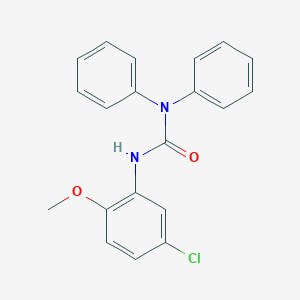


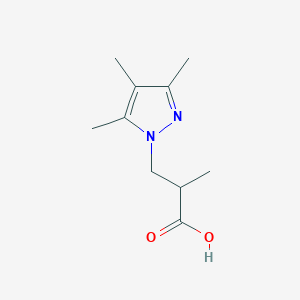
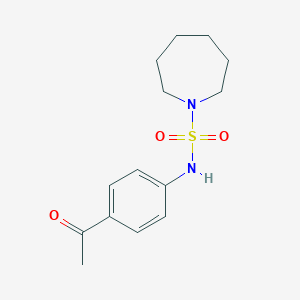
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500247.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500248.png)

